2-(2-Fluorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is an organic compound that belongs to the class of ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone typically involves multi-step organic reactions. One common method includes:
Formation of the Azepane Ring: Starting with a suitable precursor, such as a substituted benzylamine, the azepane ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxybenzene derivative is introduced to the azepane intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group in 2-(2-Fluorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone can undergo oxidation to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Fluorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions of fluorinated aromatic compounds with biological systems. Its methoxyphenyl group can also be a point of attachment for various biomolecules, aiding in the study of drug-receptor interactions.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the azepane ring.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the fluorophenyl and methoxyphenyl groups.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the methoxyphenyl group can participate in hydrogen bonding and π-π interactions. The azepane ring provides structural rigidity, influencing the overall conformation of the molecule and its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-1-(3-phenylazepan-1-yl)ethanone: Lacks the methoxy group, which may affect its binding properties and reactivity.
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone: Substitutes fluorine with chlorine, potentially altering its electronic properties and reactivity.
2-(2-Fluorophenyl)-1-(3-(4-hydroxyphenyl)azepan-1-yl)ethanone: Replaces the methoxy group with a hydroxy group, which can significantly change its hydrogen bonding capabilities.
Uniqueness
2-(2-Fluorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is unique due to the combination of its fluorophenyl and methoxyphenyl groups, which provide a balance of electronic effects and steric hindrance. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-25-19-11-9-16(10-12-19)18-7-4-5-13-23(15-18)21(24)14-17-6-2-3-8-20(17)22/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKBECOCQXASKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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